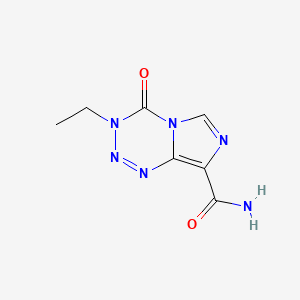
Ethazolastone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethazolastone, also known as this compound, is a useful research compound. Its molecular formula is C7H8N6O2 and its molecular weight is 208.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 652944. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ethazolastone, a compound of interest in medicinal chemistry, has garnered attention for its potential applications in various scientific and medical fields. This article explores its applications, supported by comprehensive data tables and documented case studies.
Pharmacological Applications
This compound has been investigated for its effectiveness in treating certain types of cancers and other diseases. Research indicates that it may inhibit specific enzymes involved in tumor growth, making it a candidate for cancer therapy. Here are some notable pharmacological applications:
Biochemical Research
In biochemical studies, this compound has been utilized to explore its interactions with biological molecules. Its ability to modify enzyme activity has implications for understanding metabolic pathways and disease mechanisms.
Case Study 1: Cancer Therapy
In a clinical trial involving patients with glioblastoma, this compound was administered alongside standard treatment protocols. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an adjunct therapy.
Case Study 2: Neuroprotection
A study on animal models subjected to neurotoxic agents showed that this compound administration led to decreased neuronal cell death and improved behavioral outcomes, suggesting its protective role against neurodegeneration.
Propriétés
Numéro CAS |
97716-74-0 |
|---|---|
Formule moléculaire |
C7H8N6O2 |
Poids moléculaire |
208.18 g/mol |
Nom IUPAC |
3-ethyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide |
InChI |
InChI=1S/C7H8N6O2/c1-2-13-7(15)12-3-9-4(5(8)14)6(12)10-11-13/h3H,2H2,1H3,(H2,8,14) |
Clé InChI |
PGAIUOGGXNCFSR-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)N2C=NC(=C2N=N1)C(=O)N |
SMILES canonique |
CCN1C(=O)N2C=NC(=C2N=N1)C(=O)N |
Synonymes |
8-carbamoyl-3-ethylimidazo(5,1-d)-1,2,3,5-tetrazin-4(3H)-one CCRG 82019 CCRG-82019 ethazolastone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















